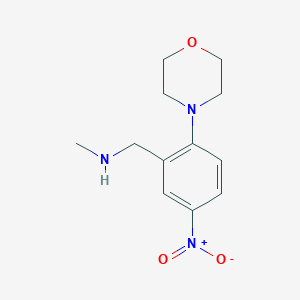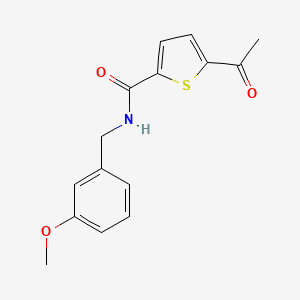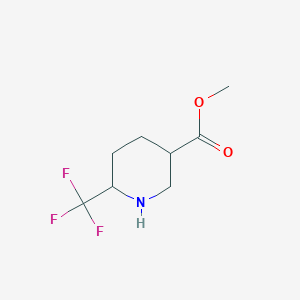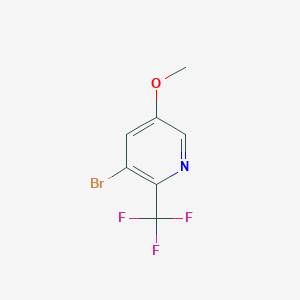
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate is an organic compound with the molecular formula C11H14N2O4S. This compound is characterized by the presence of an ethyl ester group, a nitro group, and a methylsulfanyl group attached to an aniline moiety. It is a unique compound that finds applications in various fields of scientific research due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate typically involves a multi-step process. One common method includes the nitration of 5-methylsulfanylaniline to introduce the nitro group, followed by the esterification of the resulting nitroaniline derivative with ethyl bromoacetate. The reaction conditions often involve the use of a strong acid, such as sulfuric acid, to facilitate the nitration, and a base, such as sodium carbonate, to neutralize the reaction mixture during esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins and enzymes.
類似化合物との比較
Similar Compounds
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate: Unique due to the presence of both nitro and methylsulfanyl groups.
Ethyl 2-(5-methylsulfanyl-2-aminoanilino)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(5-methylsulfonyl-2-nitroanilino)acetate: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C11H14N2O4S |
|---|---|
分子量 |
270.31 g/mol |
IUPAC名 |
ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate |
InChI |
InChI=1S/C11H14N2O4S/c1-3-17-11(14)7-12-9-6-8(18-2)4-5-10(9)13(15)16/h4-6,12H,3,7H2,1-2H3 |
InChIキー |
QJJIVGNOBMYHTO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC1=C(C=CC(=C1)SC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


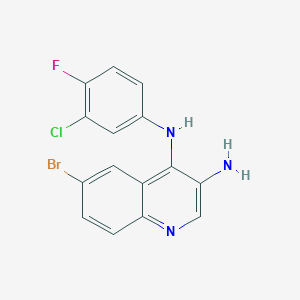
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
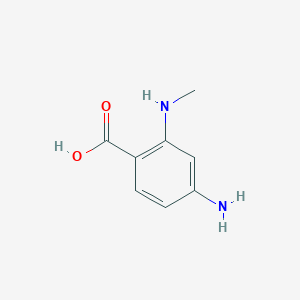
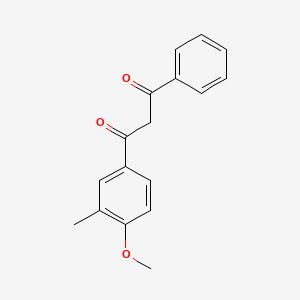

![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
